An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(2-chloroethylthio)propane
An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(2-chloroethylthio)propane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis(2-chloroethylthio)propane, also known as HS-2, is an organosulfur compound and a structural analog of sulfur mustard. Due to its bifunctional alkylating nature, it is of significant interest to researchers in the fields of toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the known chemical and physical properties of 1,3-Bis(2-chloroethylthio)propane, its reactivity, and its proposed mechanism of action based on studies of related sulfur mustard compounds. Detailed experimental protocols for its synthesis and analysis are also presented, alongside visualizations of key pathways and workflows to facilitate a deeper understanding of this compound's behavior.
Chemical and Physical Properties
1,3-Bis(2-chloroethylthio)propane is a dense, high-boiling point liquid with limited water solubility. Its properties are summarized in the tables below. It is characterized by the presence of two reactive 2-chloroethylthio groups, which are responsible for its alkylating activity.
Identification
| Property | Value |
| Chemical Name | 1,3-Bis(2-chloroethylthio)propane |
| Synonyms | HS-2, 1,3-Bis(2-chloroethyl)thiopropane |
| CAS Number | 63905-10-2[1][2][3][4][5] |
| Molecular Formula | C₇H₁₄Cl₂S₂[1][2][3][4][5] |
| Molecular Weight | 233.22 g/mol [1][2][3][4][5] |
| IUPAC Name | 1-chloro-2-[(3-[(2-chloroethyl)sulfanyl]propyl)sulfanyl]ethane |
Physical Properties
| Property | Value | Source |
| Boiling Point | 339.9 °C at 760 mmHg | LookChem |
| Density | 1.197 g/cm³ | LookChem |
| Vapor Pressure | 0.000176 mmHg at 25°C | LookChem |
| Flash Point | 150.6 °C | LookChem |
| Water Solubility (calculated) | -2.83 (log10WS, mol/l) | Cheméo[6] |
| Octanol/Water Partition Coefficient (calculated) | 3.321 (logPoct/wat) | Cheméo[6] |
Reactivity and Mechanism of Action
As an analog of sulfur mustard, 1,3-Bis(2-chloroethylthio)propane is a bifunctional alkylating agent.[7] Its reactivity is primarily attributed to the two chloroethyl groups.
Hydrolysis
In aqueous solutions, 1,3-Bis(2-chloroethylthio)propane undergoes hydrolysis. This process involves the formation of stable cyclic sulfonium (B1226848) ions, which are likely to retain some level of toxicity. The persistence of these ions in aqueous environments is a significant consideration for both its biological activity and environmental fate.
DNA Alkylation
The primary mechanism of toxicity for sulfur mustard and its analogs is the alkylation of DNA.[8] This process is initiated by an intramolecular cyclization of the chloroethyl group to form a highly reactive ethylenesulfonium ion. This electrophilic intermediate then readily reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940). As a bifunctional agent, 1,3-Bis(2-chloroethylthio)propane can subsequently form a second covalent bond with another guanine base on the same or opposite DNA strand, leading to intrastrand or interstrand cross-links. These cross-links disrupt DNA replication and transcription, ultimately triggering cellular responses such as cell cycle arrest and apoptosis.[1]
Biological Effects and Signaling Pathways
Exposure to sulfur mustard analogs induces a complex cellular response, primarily driven by DNA damage. This response involves the activation of multiple signaling pathways that ultimately determine the cell's fate.
Induction of Apoptosis
Studies on sulfur mustard have shown that it induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[9][10]
-
Extrinsic Pathway: This pathway is initiated by the activation of death receptors, such as Fas, leading to the recruitment of FADD and pro-caspase-8. This results in the activation of caspase-8, which in turn activates downstream effector caspases like caspase-3.[9]
-
Intrinsic Pathway: DNA damage can activate p53, a tumor suppressor protein, which can then trigger the mitochondrial pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and the activation of caspase-9, which subsequently activates caspase-3.[6]
Experimental Protocols
Synthesis of 1,3-Bis(2-hydroxyethylthio)propane
This protocol describes the synthesis of the diol precursor to 1,3-Bis(2-chloroethylthio)propane, adapted from a procedure for a similar compound.[11]
Materials:
-
Sodium metal
-
Absolute ethanol
Procedure:
-
Fit a 500-mL three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Flush the flask with nitrogen and add 250 mL of absolute ethanol.
-
With stirring, cautiously add 0.25 mol of sodium metal to the ethanol.
-
After the sodium has dissolved, warm the solution to 45-50°C.
-
Add 0.125 mol of 1,3-propanedithiol dropwise over 15 minutes.
-
To the resulting solution, add 0.25 mol of 2-chloroethanol dropwise.
-
Reflux the mixture for 3-4 hours.
-
Allow the mixture to cool to room temperature and filter.
-
Concentrate the filtrate on a rotary evaporator to obtain a viscous liquid.
-
The crude 3,7-Dithianonane-1,9-diol can be purified by distillation.
Chlorination Step: The resulting diol can be chlorinated using a standard chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid to yield 1,3-Bis(2-chloroethylthio)propane. This step should be performed with appropriate safety precautions in a well-ventilated fume hood.
References
- 1. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]
- 3. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]
- 4. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]
- 5. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]
- 6. Genomic analysis of rodent pulmonary tissue following bis-(2-chloroethyl) sulfide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisionfda.org [precisionfda.org]
- 9. The Role of Fas-FasL Signaling Pathway in Induction of Apoptosis in Patients with Sulfur Mustard-Induced Chronic Bronchiolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expressions of apoptotic protein and gene following sulfur mustard-induced acute pulmonary injuries in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
